molecular formula C17H17N5O4S B12181522 N-(4-sulfamoylbenzyl)-2-[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide

N-(4-sulfamoylbenzyl)-2-[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide

Cat. No.: B12181522
M. Wt: 387.4 g/mol
InChI Key: HSNAJIRAXNVDGY-UHFFFAOYSA-N
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Description

N-(4-sulfamoylbenzyl)-2-[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide is a complex organic compound with a molecular formula of C18H21N3O. This compound is known for its unique chemical structure, which includes a sulfamoylbenzyl group and a triazolylphenoxyacetamide moiety. It is often utilized in various scientific research fields due to its diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-sulfamoylbenzyl)-2-[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide typically involves multiple steps:

    Formation of the Sulfamoylbenzyl Intermediate: This step involves the reaction of 4-sulfamoylbenzyl chloride with an appropriate amine under basic conditions to form the sulfamoylbenzyl intermediate.

    Coupling with Triazolylphenoxyacetic Acid: The intermediate is then coupled with 2-(4H-1,2,4-triazol-4-yl)phenoxyacetic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-sulfamoylbenzyl)-2-[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfamoylbenzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-(4-sulfamoylbenzyl)-2-[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-sulfamoylbenzyl)-2-[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide involves its interaction with specific molecular targets. The sulfamoylbenzyl group can interact with enzymes, potentially inhibiting their activity. The triazolylphenoxyacetamide moiety can bind to receptors or other proteins, modulating their function. These interactions can lead to various biological effects, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(4-sulfamoylbenzyl)-2-[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide: shares similarities with other sulfonamide and triazole-containing compounds.

    Sulfanilamide: A simpler sulfonamide compound used as an antibacterial agent.

    Triazolam: A triazole-containing compound used as a medication.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which allow it to interact with a wide range of molecular targets. This makes it a versatile compound for various research applications.

Properties

Molecular Formula

C17H17N5O4S

Molecular Weight

387.4 g/mol

IUPAC Name

N-[(4-sulfamoylphenyl)methyl]-2-[2-(1,2,4-triazol-4-yl)phenoxy]acetamide

InChI

InChI=1S/C17H17N5O4S/c18-27(24,25)14-7-5-13(6-8-14)9-19-17(23)10-26-16-4-2-1-3-15(16)22-11-20-21-12-22/h1-8,11-12H,9-10H2,(H,19,23)(H2,18,24,25)

InChI Key

HSNAJIRAXNVDGY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2C=NN=C2)OCC(=O)NCC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

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